molecular formula C13H16N2O B10947983 2H-1,5-Benzodiazepin-2-one, 4-(1,1-dimethylethyl)-1,3-dihydro- CAS No. 143206-34-2

2H-1,5-Benzodiazepin-2-one, 4-(1,1-dimethylethyl)-1,3-dihydro-

Cat. No.: B10947983
CAS No.: 143206-34-2
M. Wt: 216.28 g/mol
InChI Key: YEBIXUDJDBVVHC-UHFFFAOYSA-N
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Description

2H-1,5-Benzodiazepin-2-one, 4-(1,1-dimethylethyl)-1,3-dihydro- is a heterocyclic organic compound belonging to the benzodiazepine family Benzodiazepines are well-known for their wide range of therapeutic applications, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,5-Benzodiazepin-2-one, 4-(1,1-dimethylethyl)-1,3-dihydro- typically involves the condensation of ortho-phenylenediamines with benzaldehydes. One common method includes the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction yields the desired benzodiazepine derivative with high efficiency and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2H-1,5-Benzodiazepin-2-one, 4-(1,1-dimethylethyl)-1,3-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced benzodiazepine derivatives, and substituted benzodiazepines with various functional groups.

Scientific Research Applications

2H-1,5-Benzodiazepin-2-one, 4-(1,1-dimethylethyl)-1,3-dihydro- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating anxiety, insomnia, and other neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-1,5-Benzodiazepin-2-one, 4-(1,1-dimethylethyl)-1,3-dihydro- involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its strong anxiolytic effects and shorter half-life.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

2H-1,5-Benzodiazepin-2-one, 4-(1,1-dimethylethyl)-1,3-dihydro- is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic profiles compared to other benzodiazepines. These differences can lead to variations in potency, duration of action, and side effect profiles, making it a valuable compound for further research and development.

Properties

CAS No.

143206-34-2

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

4-tert-butyl-1,3-dihydro-1,5-benzodiazepin-2-one

InChI

InChI=1S/C13H16N2O/c1-13(2,3)11-8-12(16)15-10-7-5-4-6-9(10)14-11/h4-7H,8H2,1-3H3,(H,15,16)

InChI Key

YEBIXUDJDBVVHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2NC(=O)C1

Origin of Product

United States

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